1-(4-Bromophenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole
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Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study conducted by Belavagi et al. (2015) introduced novel classes of sulfides and sulfones derived from methylene-bridged benzisoxazolylimidazo[2,1-b][1,3,4]thiadiazoles, showcasing the synthetic route involving nucleophilic substitution and oxidation processes. These compounds, including structures similar to 1-(4-Bromophenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole, exhibited promising antibacterial and antifungal activities against various microorganisms, indicating their potential as antimicrobial agents (Belavagi et al., 2015).
Bromophenol Derivatives and Antioxidant Activity
Research on bromophenol derivatives from the red alga Rhodomela confervoides by Zhao et al. (2004) identified compounds with structures related to bromophenyl groups. Although these specific derivatives were not active against human cancer cell lines or microorganisms, their isolation and structural elucidation contribute to the understanding of bromophenyl-based compounds' chemical diversity and potential biological activities (Zhao et al., 2004).
Novel Heterocyclic Compounds with Sulfonamide Moiety
Darwish et al. (2014) aimed at synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety to serve as antimicrobial agents. This study highlights the versatility of sulfonamide groups in medicinal chemistry, particularly their incorporation into compounds for enhanced biological activity. The research underscores the relevance of compounds like this compound in developing new antimicrobial agents (Darwish et al., 2014).
Catalytic Applications in Synthesis
The application of 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane as an effective catalytic system for synthesizing 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones, as researched by Kefayati et al. (2012), showcases the utility of imidazole derivatives in facilitating chemical reactions. This insight expands the understanding of this compound's chemical family in synthetic applications (Kefayati et al., 2012).
properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2S2/c1-16-10-12-6-7-13(10)17(14,15)9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTAGBYQBGMLAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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